N-(4-ethoxyphenyl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide
Description
N-(4-ethoxyphenyl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes an oxazole ring, an ethoxyphenyl group, and a carboxamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-4-17(15(18)14-11(3)16-10-20-14)12-6-8-13(9-7-12)19-5-2/h6-10H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDKWZYNQCGALT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)OCC)C(=O)C2=C(N=CO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide typically involves the condensation of 4-ethoxybenzaldehyde with ethylamine to form an intermediate Schiff base This intermediate is then cyclized with acetic anhydride to form the oxazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are used under appropriate conditions.
Major Products Formed
Oxidation: Oxazole N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted oxazole and phenyl derivatives.
Scientific Research Applications
N-(4-ethoxyphenyl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-(4-ethoxyphenyl)acetamide: Known for its analgesic and antipyretic properties.
N-ethyl-4-methyl-1,3-oxazole-5-carboxamide: Shares structural similarities but lacks the ethoxyphenyl group.
Uniqueness
N-(4-ethoxyphenyl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide is unique due to the combination of its oxazole ring, ethoxyphenyl group, and carboxamide moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
